

# Application Notes and Protocols for Assessing Funobactam Synergy with Imipenem In Vitro

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The emergence of multidrug-resistant (MDR) bacteria, particularly those producing  $\beta$ -lactamases, poses a significant threat to global public health. The combination of a  $\beta$ -lactamantibiotic with a  $\beta$ -lactamase inhibitor is a critical strategy to overcome this resistance. This document provides detailed protocols for the in vitro assessment of synergy between **Funobactam**, a novel  $\beta$ -lactamase inhibitor, and imipenem, a broad-spectrum carbapenem antibiotic. **Funobactam** works by inhibiting  $\beta$ -lactamase enzymes produced by bacteria, which would otherwise inactivate imipenem.[1] Imipenem, a member of the carbapenem class of antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The combination of these two agents is designed to restore the activity of imipenem against resistant bacterial strains.

These protocols are intended to guide researchers in determining the synergistic, additive, indifferent, or antagonistic effects of this drug combination against relevant bacterial isolates. The primary methods described are the checkerboard microdilution assay and the time-kill assay, which are standard in vitro techniques for synergy testing.

## **Mechanism of Action**

Imipenem is a potent β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-



binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.

**Funobactam** is a  $\beta$ -lactamase inhibitor that has no intrinsic antibacterial activity.[2] Its primary role is to protect  $\beta$ -lactam antibiotics, such as imipenem, from degradation by a wide range of bacterial  $\beta$ -lactamases. By irreversibly binding to and inactivating these enzymes,

**Funobactam** ensures that imipenem can reach its target PBPs and effectively kill the bacteria. The synergistic action of this combination allows for the use of imipenem against bacterial strains that have acquired resistance through the production of  $\beta$ -lactamases.

Mechanism of Synergy: Funobactam and Imipenem



Click to download full resolution via product page

Figure 1: Mechanism of synergistic action between Funobactam and imipenem.

# Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

Prior to performing synergy tests, the MIC of imipenem and **Funobactam** for each bacterial isolate must be determined individually. A standard broth microdilution method should be followed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.



### Materials:

- Imipenem and Funobactam analytical grade powder
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Quality control (QC) strains (e.g., Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC BAA 1705)[3]

#### Procedure:

- Prepare Stock Solutions: Prepare stock solutions of imipenem and Funobactam in an appropriate solvent as recommended by the manufacturer.
- Serial Dilutions: Perform two-fold serial dilutions of each drug in CAMHB in 96-well plates to achieve a range of concentrations that will encompass the expected MIC values.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plates containing the serially diluted drugs. Include a growth control (no drug) and a sterility control (no bacteria).
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

# **Checkerboard Microdilution Assay**

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.



### Procedure:

- Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of drug concentrations. Serially dilute imipenem along the x-axis (columns) and Funobactam along the y-axis (rows). The concentration range for each drug should typically span from 1/16 to 4 times their individual MICs.
- Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) as described for the MIC determination.
- Controls: Include wells with each drug alone (to re-determine the MIC), a growth control, and a sterility control.
- Incubation: Incubate the plates under the same conditions as the MIC assay (35°C ± 2°C for 16-20 hours).
- Data Analysis: After incubation, determine the MIC of each drug alone and in combination.
   The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

FIC Index Calculation:

The FIC for each drug is calculated as follows:

- FIC of Imipenem (FICA) = (MIC of Imipenem in combination) / (MIC of Imipenem alone)
- FIC of Funobactam (FICB) = (MIC of Funobactam in combination) / (MIC of Funobactam alone)

The FIC Index (FICI) is the sum of the individual FICs:

FICI = FICA + FICB

Interpretation of FICI:



| FICI Value   | Interpretation |
|--------------|----------------|
| ≤ 0.5        | Synergy        |
| > 0.5 to 1.0 | Additive       |
| > 1.0 to 4.0 | Indifference   |
| > 4.0        | Antagonism     |

# **Time-Kill Assay**

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

#### Procedure:

- Preparation: Prepare tubes or flasks containing CAMHB with imipenem and **Funobactam** alone and in combination at concentrations relative to their MICs (e.g., 0.25x, 0.5x, 1x, and 2x MIC). Include a growth control tube without any antimicrobial agents.
- Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
- Incubation and Sampling: Incubate the tubes at 35°C ± 2°C in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
- Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates (e.g., Mueller-Hinton agar). Incubate the plates overnight and count the number of colonies (CFU/mL).
- Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial combination and control.

Interpretation of Time-Kill Assay Results:

 Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.



- Additive: A < 2 log10 but > 1 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Indifference: A ≤ 1 log10 increase or decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
- Bactericidal activity: A ≥ 3 log10 reduction in CFU/mL from the initial inoculum.



Click to download full resolution via product page

**Figure 2:** Workflow for assessing **Funobactam** and imipenem synergy.

## **Data Presentation**



All quantitative data should be summarized in clear and well-structured tables to facilitate comparison and interpretation of the results.

Table 1: MICs of Imipenem and Funobactam and FICI for Test Isolates

| Isolate<br>ID | Imipen<br>em<br>MIC<br>(µg/mL | Funob<br>actam<br>MIC<br>(µg/mL<br>) | Imipen<br>em<br>MIC in<br>Combi<br>nation<br>(µg/mL | Funob<br>actam<br>MIC in<br>Combi<br>nation<br>(µg/mL | FICImi<br>penem | FICFu<br>nobact<br>am | FICI  | Interpr<br>etation |
|---------------|-------------------------------|--------------------------------------|-----------------------------------------------------|-------------------------------------------------------|-----------------|-----------------------|-------|--------------------|
| Strain 1      | 32                            | >128                                 | 2                                                   | 8                                                     | 0.0625          | 0.0625                | 0.125 | Synerg<br>y        |
| Strain 2      | 64                            | >128                                 | 4                                                   | 8                                                     | 0.0625          | 0.0625                | 0.125 | Synerg<br>y        |
| QC<br>Strain  | 2                             | 64                                   | 1                                                   | 16                                                    | 0.5             | 0.25                  | 0.75  | Additive           |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Table 2: Time-Kill Assay Results (Log10 CFU/mL) at 24 Hours



| Isolate<br>ID | Initial<br>Inoculu<br>m | Growth<br>Control | Imipene<br>m (1x<br>MIC) | Funoba<br>ctam<br>(1x MIC) | Imipene<br>m +<br>Funoba<br>ctam<br>(1x MIC) | Log10 Reducti on (Combi nation vs. Most Active Single Agent) | Interpre<br>tation                |
|---------------|-------------------------|-------------------|--------------------------|----------------------------|----------------------------------------------|--------------------------------------------------------------|-----------------------------------|
| Strain 1      | 5.8                     | 8.9               | 5.5                      | 8.7                        | 2.5                                          | 3.0                                                          | Synergy<br>&<br>Bacterici<br>dal  |
| Strain 2      | 5.7                     | 9.1               | 6.0                      | 8.9                        | 3.1                                          | 2.9                                                          | Synergy<br>&<br>Bacterici<br>dal  |
| QC<br>Strain  | 5.9                     | 8.8               | 3.2                      | 8.5                        | 1.5                                          | 1.7                                                          | Additive<br>&<br>Bacterici<br>dal |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

# Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of the synergistic activity of **Funobactam** and imipenem. Adherence to standardized methodologies, such as those provided by CLSI, is essential for obtaining reliable and reproducible results. The checkerboard and time-kill assays are complementary methods that offer a thorough assessment of the potential of this drug combination to combat infections caused by resistant bacteria. Accurate and systematic data collection and analysis, as demonstrated in the example tables, are crucial for drawing meaningful conclusions about the synergistic potential of **Funobactam** and imipenem. These in vitro findings can then inform further preclinical and clinical development of this promising antibiotic combination.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Funobactam Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for timedependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Funobactam Synergy with Imipenem In Vitro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623608#protocol-for-assessing-funobactam-synergy-with-imipenem-in-vitro]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com